
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethoxyprop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The enone moiety can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates, forming various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s dichlorophenyl group and enone moiety allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2,5-Dichlorophenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-propoxyprop-2-en-1-one: Contains a propoxy group, which may affect its solubility and interaction with biological targets.
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one: The position of chlorine atoms on the phenyl ring is different, which can influence the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10Cl2O2 |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
(E)-1-(2,5-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3/b6-5+ |
InChI-Schlüssel |
LHUILCLXUBNEDV-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
CCOC=CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


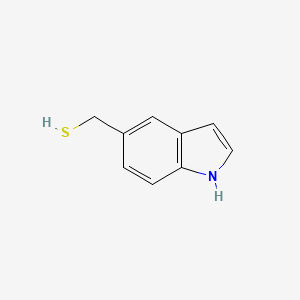
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

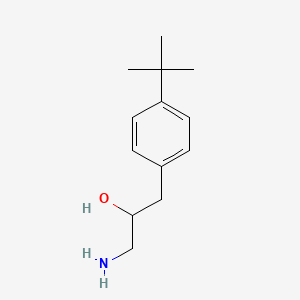

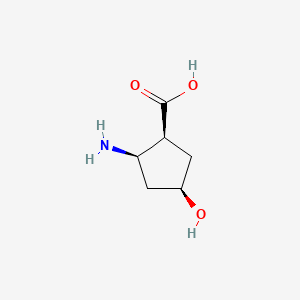

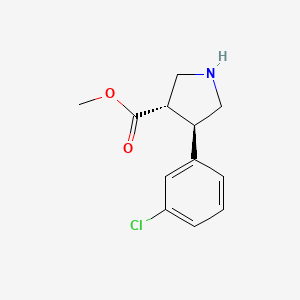

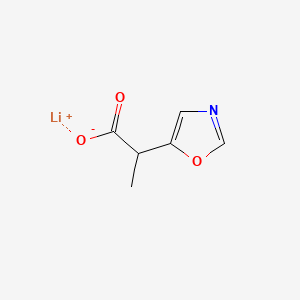
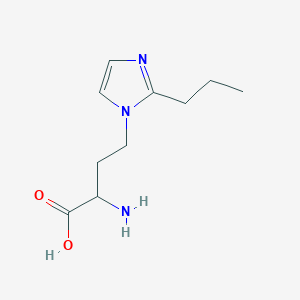
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

